molecular formula C18H25N5O2 B8503102 tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate

tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate

Cat. No.: B8503102
M. Wt: 343.4 g/mol
InChI Key: QLMBZAJXROHULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a t-butoxycarbonyl group and a benzyl-tetrazole moiety, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the t-Butoxycarbonyl Group: The t-butoxycarbonyl group is often introduced using t-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Attachment of the Benzyl-Tetrazole Moiety: The benzyl-tetrazole group can be attached through a nucleophilic substitution reaction, where a benzyl halide reacts with a tetrazole derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl-tetrazole moiety, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: The compound finds applications in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl-tetrazole moiety can mimic carboxylic acid groups, allowing it to bind to enzymes or receptors with high affinity. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate can be compared with other tetrazole-containing compounds, such as:

    Losartan: An angiotensin II receptor antagonist used to treat hypertension.

    Candesartan: Another angiotensin II receptor blocker with similar applications.

    Pentylene Tetrazole: Used in research to induce seizures in animal models for studying epilepsy.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H25N5O2/c1-18(2,3)25-17(24)22-11-9-15(10-12-22)16-19-21-23(20-16)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3

InChI Key

QLMBZAJXROHULI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(N=N2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 438 mg (1.7 mmol) of 1-(t-butoxycarbonyl)-4-(1H-tetrazol-5-yl)piperidine (from Step B) in 2 mL of DMF at 0° C. was treated with 83 mg (0.50 mmol) of sodium hydride (60% in mineral oil) and 0.41 mL (3.4 mmol) of benzyl bromide. The resulting mixture was warmed to rt and stirred for 2.5 h. The mixture was partitioned between 50 mL of ether and 50 mL of water and the layers were separated. The organic layer was washed with 50 mL sat'd brine, dried over magnesium sulfate and concentrated. Flash chromatography using 2:1 v/v methylene chloride/ether, then 1:2 v/v methylene chloride/ether afforded 85 mg (15%) of 1-(t-butoxycarbonyl)-4-(2-(benzyl)-(2H)tetrazol-5-yl)piperidine. Elution with 2:1 v/v ethyl acetate/methylene chloride afforded 95 mg (17%) of 1-(t-butoxycarbonyl)-4-(1-(benzyl)-(1H)-tetrazol-5-yl)piperidine.
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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